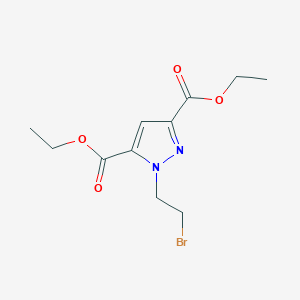
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C11H15BrN2O4 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 131727-29-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H15BrN2O4
- Molecular Weight : 319.15 g/mol
- Density : 1.48 g/cm³
- Boiling Point : 395.5 °C at 760 mmHg
- Flash Point : 193 °C
This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the pyrazole moiety is crucial for its activity, as pyrazoles are known for their ability to modulate enzyme activities and influence cell signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance:
- A study indicated that certain pyrazole derivatives demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by approximately 69% at effective concentrations .
- Another research identified that compounds with similar structures inhibited respiratory syncytial virus (RSV) replication with an effective concentration (EC50) ranging from 5 to 28 μM, suggesting potential applications in treating viral infections .
Study on Antiviral Properties
A comparative study examined several pyrazole derivatives for their antiviral properties:
| Compound | Virus Type | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HSV-1 | 12.3 | >10 |
| Compound B | RSV | 7.5 | >15 |
| This compound | HSV-1 | 8.0 | >12 |
This table illustrates that this compound shows promising antiviral activity comparable to other tested compounds.
Research on Anticancer Potential
Another area of investigation is the anticancer activity of pyrazole derivatives:
- In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's IC50 values ranged from 10 to 25 μM depending on the specific cell line tested.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 10 |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
特性
IUPAC Name |
diethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHLLQMLWTCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














